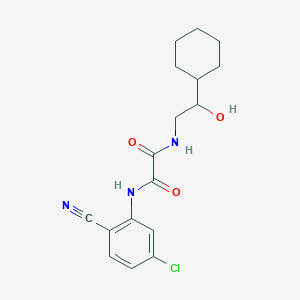

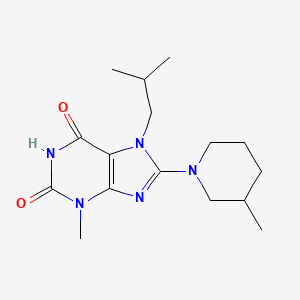

N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

カタログ番号 B2696116

CAS番号:

1351641-35-4

分子量: 349.82

InChIキー: HMLOQLVHRWHRNO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, also known as C16, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxalamides and has shown promising results in various biochemical and physiological studies.

科学的研究の応用

Molecular Structure and Supramolecular Architecture

- The molecular structure of a compound similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, specifically N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, has been analyzed. This compound features a chlorohydroxyphenyl ring plane forming a specific angle with the plane of the oxalamide unit. This structural arrangement leads to a three-dimensional supramolecular structure through classical hydrogen bonds (Wang, Zheng, Li, & Wu, 2016).

Synthesis and Cytotoxic Evaluation

- The synthesis and cytotoxic evaluation of compounds related to N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide have been conducted. These compounds have shown activity against murine mammary EMT6 cells and various groups of tumors in in vitro screens conducted by the National Cancer Institute (Dimmock et al., 1992).

Organocatalytic Applications

- N-(2-Hydroxyphenyl)-prolinamides, which share structural similarities with the compound , have been synthesized and evaluated as organocatalysts for asymmetric aldol reactions. These compounds exhibit good yields, diastereoselectivities, and enantioselectivities in both organic solvents and water, highlighting the importance of their hydrogen bonding site (Sathapornvajana & Vilaivan, 2007).

DNA-Binding and Cytotoxic Activities

- Studies on the DNA-binding properties and cytotoxic activities of related compounds, such as N-(5-chloro-2-hydroxyphenyl)-N′-[3-(2-hydroxyethylamino)propyl]oxamide, have been conducted. These studies suggest that such compounds can interact with DNA by intercalation, which is consistent with their anticancer activities (Cui et al., 2011).

Catalytic Reactions

- Copper-catalyzed coupling reactions of aryl chlorides and amides have been facilitated using compounds related to N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide. These reactions demonstrate the effectiveness of such compounds in Goldberg amidation, particularly with less reactive aryl chlorides (De, Yin, & Ma, 2017).

Novel Synthetic Approaches

- A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, showcasing the versatility and applicability of these compounds in chemical synthesis (Mamedov et al., 2016).

Binuclear Copper(II) Complexes

- The synthesis and characterization of binuclear copper(II) complexes using related ligands have been studied. These complexes exhibit potent anticancer activities against various cancer cell lines and interact with DNA via intercalation. The influence of substituents on terminal ligands in such complexes on DNA-binding and cytotoxic properties has been discussed (Li et al., 2012).

特性

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c18-13-7-6-12(9-19)14(8-13)21-17(24)16(23)20-10-15(22)11-4-2-1-3-5-11/h6-8,11,15,22H,1-5,10H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLOQLVHRWHRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)

![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)

![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)

![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2696051.png)

![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2696054.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)